![molecular formula C15H15ClN2O3S B5708253 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)

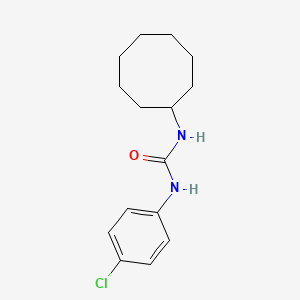

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide, commonly known as CGP 48506, is a potent and selective inhibitor of the glycine transporter GlyT1. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Sulfonyl compounds like “N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide” are ubiquitous in many bioactive natural products and marketed pharmaceuticals . They can serve as intermediates in the synthesis of various drug molecules due to their ability to undergo a wide range of chemical reactions. This compound could be used to develop new therapeutic agents with potential antibacterial, antiviral, or anti-inflammatory properties.

Agrochemical Research

In the field of agrochemicals, sulfonyl compounds are valuable for creating pesticides and herbicides . Their reactivity allows for the synthesis of compounds that can interact with specific biological targets in pests and weeds, potentially leading to the development of more effective and environmentally friendly agrochemical products.

Material Science

Sulfonyl compounds are important building blocks in the construction of functional materials . “N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide” could be utilized in the synthesis of polymers or coatings with unique properties such as increased durability or chemical resistance.

Synthetic Organic Chemistry

This sulfonyl compound can act as an intermediate in various organic synthesis reactions . It can be employed in transformations such as the Ramberg–Bäcklund reaction or the Julia–Lythgoe olefination, which are useful for constructing complex molecular architectures.

Chemical Biology

In chemical biology, sulfonyl compounds are used to modify biomolecules or to study biological processes . “N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide” could be used to create probes or inhibitors that help in understanding the function of enzymes or receptors in living organisms.

Environmental Chemistry

Sulfonyl compounds can be involved in environmental chemistry applications, such as the removal of pollutants or the development of green chemistry processes . This particular compound might be studied for its potential use in catalysis or as a reactant in environmentally benign chemical reactions.

Medicinal Chemistry

In medicinal chemistry, sulfonyl compounds are often used to create molecules with potential pharmacological activities . This compound could be explored for its efficacy in treating various diseases, given its structural features that may interact with biological targets.

Catalysis

Sulfonyl compounds can serve as catalysts or catalyst modifiers in chemical reactions . “N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide” might be investigated for its ability to influence reaction rates, selectivity, or yield in both industrial and laboratory settings.

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c1-11-3-2-4-13(9-11)18-15(19)10-17-22(20,21)14-7-5-12(16)6-8-14/h2-9,17H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUKZFDDPXQGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfonylamino]-N-(3-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)

![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)

![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)

![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)

![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)

![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5708251.png)

![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)